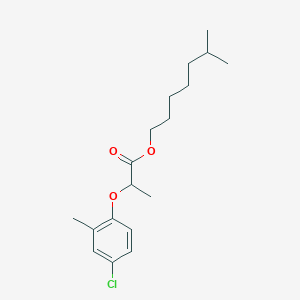
Mecoprop-Isooctyl
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Mecoprop-isooctyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in the study of auxin-like activity.
Medicine: Explored for potential use in the development of herbicide-resistant crops.
Industry: Widely used in the formulation of herbicides for agricultural and turf management purposes
Wirkmechanismus
Target of Action
Mecoprop-isooctyl, also known as Mecoprop-isoctyl or Mecoprop isooctyl ester, is a member of the chlorophenoxy class of herbicides . It primarily targets broadleaf weeds such as prostate chickweed, stitchwort, ground ivy, knotweed, clover, and plantain .
Mode of Action
This compound disrupts normal cell division in these targeted weeds . This disruption prevents the weeds from growing and eventually leads to their death.
Biochemical Pathways
Like other phenoxy herbicides, it is known to interfere with plant growth hormones, disrupting normal plant growth and development .
Pharmacokinetics
This compound can be absorbed across the gut, lung, and skin . The acute systemic toxicity of this compound is relatively low .
Result of Action
The result of this compound’s action is the effective control of broadleaf weeds. By disrupting normal cell division, it prevents the growth of these weeds, leading to their eventual death .
Action Environment
This compound is used in a variety of environments, including turf (lawns, sport turf, commercial sod production) and non-crop areas such as rights-of-way and drainage ditch banks . It readily leaches in soil but quickly biodegrades , suggesting that its action, efficacy, and stability can be influenced by environmental factors such as soil type and weather conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mecoprop-isooctyl is synthesized through the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with isooctanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to achieve optimal yield. Post-reaction, the product is purified through distillation and crystallization processes to obtain the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Mecoprop-isooctyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 2-(4-chloro-2-methylphenoxy)propionic acid and isooctanol.
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding carboxylic acid derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous medium.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent
Major Products:
Hydrolysis: 2-(4-chloro-2-methylphenoxy)propionic acid and isooctanol.
Oxidation: 2-(4-chloro-2-methylphenoxy)propionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used chlorophenoxy herbicide with similar auxin-like activity.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in structure and function to mecoprop-isooctyl, used for controlling broadleaf weeds.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties
Uniqueness: this compound is unique in its specific ester form, which enhances its lipophilicity and facilitates better absorption and translocation within the plant. This makes it particularly effective in controlling a wide range of broadleaf weeds in various agricultural and turf settings .
Eigenschaften
IUPAC Name |
6-methylheptyl 2-(4-chloro-2-methylphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-13(2)8-6-5-7-11-21-18(20)15(4)22-17-10-9-16(19)12-14(17)3/h9-10,12-13,15H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSERAAUJOZXWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034706 | |
| Record name | Mecoprop-isooctyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28473-03-2 | |
| Record name | Mecoprop-isoctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mecoprop-isooctyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl 2-(4-chloro-2-methylphenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECOPROP-ISOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0068YA84S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B1581979.png)

![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)








![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)


